2-Hydroxy-4-(trifluoromethyl)nicotinonitrile: Technical Guide to Chemical Properties and Synthesis
2-Hydroxy-4-(trifluoromethyl)nicotinonitrile: Technical Guide to Chemical Properties and Synthesis
[1]
Abstract
This technical guide provides an in-depth analysis of 2-Hydroxy-4-(trifluoromethyl)nicotinonitrile (CAS: 478049-68-2), a critical fluorinated heterocyclic building block in medicinal chemistry and agrochemical development.[1] We examine its structural tautomerism, physicochemical properties, and its pivotal role as a precursor for 2-chloro-4-(trifluoromethyl)nicotinonitrile —a highly reactive intermediate used in the synthesis of kinase inhibitors (e.g., RET, EGFR) and advanced crop protection agents.[1]
Physicochemical Profile & Structural Analysis
Nomenclature and Identification
-
IUPAC Name: 2-Hydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile[1][2]
-
Alternative Names: 4-(Trifluoromethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile; 3-Cyano-4-(trifluoromethyl)-2(1H)-pyridone.[1]
-
Molecular Formula: C
H F N O[1] -
Molecular Weight: 188.11 g/mol [1]
Tautomerism: The Pyridone Dominance
While chemically named as a "2-hydroxy" pyridine, this compound exists predominantly in the 2-pyridone (lactam) tautomeric form in both solid state and solution (polar solvents).[1] This preference is driven by the strong amide resonance stabilization and intermolecular hydrogen bonding networks.[1]
-
2-Hydroxy Form (Lactim): Aromatic pyridine ring; typically favored only in the gas phase or extremely non-polar environments.[1]
-
2-Pyridone Form (Lactam): Non-aromatic ring (strictly speaking), but retains significant resonance energy.[1] This is the reactive species for N-alkylation, whereas the hydroxy form explains O-alkylation patterns under specific conditions (e.g., Ag salts).[1]
Figure 1: Tautomeric equilibrium shifting towards the thermodynamically stable 2-pyridone form in standard conditions.[1]
Key Physical Properties
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | >200°C (Typical for pyridones due to H-bonding) |
| Solubility | Soluble in DMSO, DMF, MeOH; Poor in water, Hexanes |
| Acidity (pKa) | ~8.5 (NH proton); The CF |
| Stability | Stable under ambient conditions; Hygroscopic.[1] |
Synthetic Methodology
The industrial standard for synthesizing 2-Hydroxy-4-(trifluoromethyl)nicotinonitrile utilizes a Knoevenagel condensation followed by cyclization.[1][5] This route is preferred for its scalability and use of readily available fluorinated precursors.[1][6]
Core Synthetic Pathway
Reagents: Ethyl 4,4,4-trifluoroacetoacetate + Cyanoacetamide.[1][7] Catalyst: Potassium Hydroxide (KOH) or Sodium Ethoxide (NaOEt).[1] Solvent: Ethanol or Acetonitrile.[1]
Protocol:
-
Condensation: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) is treated with cyanoacetamide (1.1 eq) in ethanol.[1]
-
Base Addition: KOH (1.2 eq) is added slowly to control the exotherm. The base deprotonates the active methylene of cyanoacetamide.[1]
-
Cyclization: The mixture is refluxed for 4–12 hours. The intermediate undergoes intramolecular cyclization (nucleophilic attack of the amide nitrogen on the ester carbonyl) with the loss of ethanol and water.[1]
-
Workup: The reaction mixture is acidified (HCl) to precipitate the 2-pyridone product.
-
Purification: Recrystallization from ethanol/water.[1]
Figure 2: Convergent synthesis via condensation of fluorinated beta-keto ester and cyanoacetamide.
Chemical Reactivity & Functionalization[1][8]
The chemical value of this scaffold lies in its functional group interplay .[1] The electron-withdrawing trifluoromethyl (-CF
Chlorination: The Gateway Reaction
The most critical downstream reaction is the conversion of the 2-hydroxy group to a chlorine atom, yielding 2-chloro-4-(trifluoromethyl)nicotinonitrile .[1]
-
Reagents: Phosphorus Oxychloride (POCl
) often with PCl or catalytic DMF.[1] -
Mechanism: The pyridone oxygen attacks the phosphorus center, creating a leaving group that is displaced by chloride.[1]
-
Significance: The resulting 2-chloro derivative is a potent electrophile for S
Ar reactions.[1]
Nucleophilic Aromatic Substitution (S Ar)
Once chlorinated, the C-2 position becomes a "hotspot" for nucleophilic attack due to the ortho-nitrile and para-like electronic withdrawal from the CF
-
Nucleophiles: Amines (primary/secondary), Alkoxides, Thiols.[1]
-
Regioselectivity: Substitution occurs exclusively at C-2 over C-6 under mild conditions due to the directing effect of the nitrile group (ortho-activation).[1]
Nitrile Transformations[1]
-
Hydrolysis: Acidic hydrolysis converts the -CN to a carboxylic acid (Nicotinic acid derivative).[1]
-
Cyclization: Reaction with amidines or hydrazine can fuse a second ring, creating pyrido[2,3-d]pyrimidines , a common scaffold in kinase inhibitors.[1]
Figure 3: Divergent reactivity map highlighting the conversion to the electrophilic chloropyridine intermediate.[1][7]
Applications in Drug Discovery[1][9]
Kinase Inhibition (RET/EGFR)
The 2-amino-4-(trifluoromethyl)nicotinonitrile motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.[1]
-
Mechanism: The -CF
group fills hydrophobic pockets (gatekeeper residues) in the ATP binding site, enhancing potency and selectivity compared to methyl analogs.[1] -
Case Study Context: While specific proprietary drugs are protected, this scaffold is structurally homologous to intermediates used in the synthesis of Pralsetinib (RET inhibitor) analogs, where the pyridine core is substituted at the 2-position with a pyrazole or amine.[1]
Agrochemicals
Fluorinated nicotinonitriles are precursors to neonicotinoid-like insecticides and pyridine-based herbicides.[1] The electron-deficient ring improves metabolic stability against oxidative degradation in plants and insects.[1]
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][8]
-
Signal Word: Warning.
-
Hazard Statements:
-
Handling: Use in a fume hood.[1][10] Avoid dust generation.[1][9] The chlorinated derivative (2-chloro) is significantly more toxic and may be a skin sensitizer.[1]
References
-
PubChem Compound Summary . (2025). 2-Chloro-4-methyl-nicotinonitrile (Analogous Chemistry). National Center for Biotechnology Information.[1] Link[1]
-
Organic Syntheses . (2014).[1][10] Preparation of 2-Chloronicotinonitrile. Org. Synth. 2014, 91, 255-269.[1] Link[1]
-
Accela ChemBio . (2023).[1][2] Product Entry: 2-Hydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile. Link
-
Google Patents . (2014).[1] Preparation method of 4-trifluoromethyl nicotinic acid (CN101851193A).[1] Link
-
BenchChem . (2025).[1] 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile Reactivity Profile. Link[1]
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